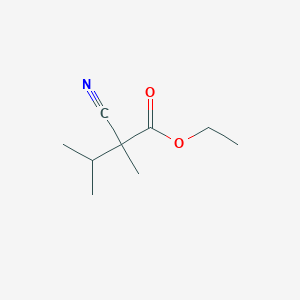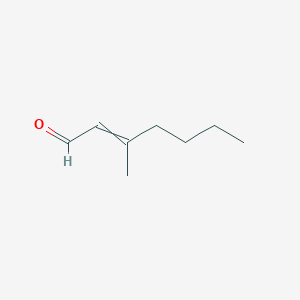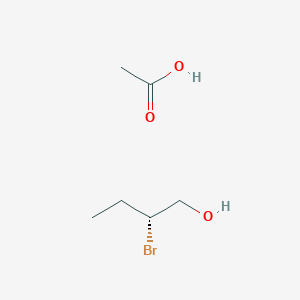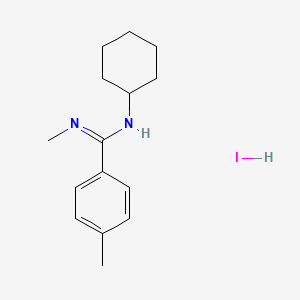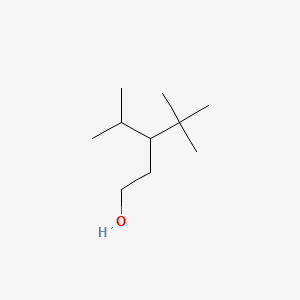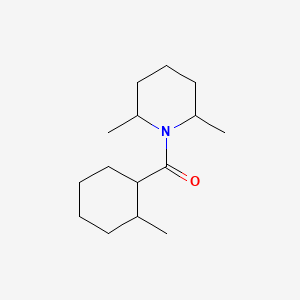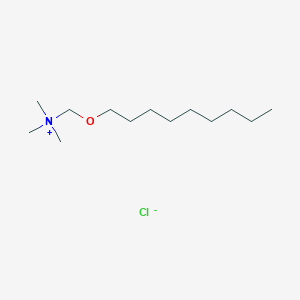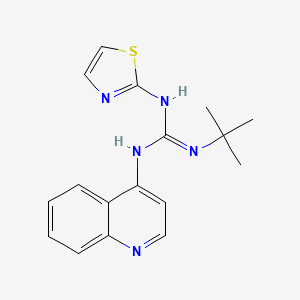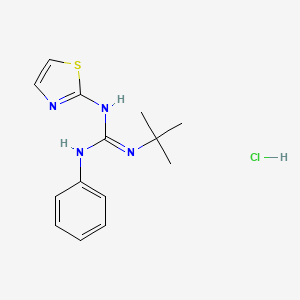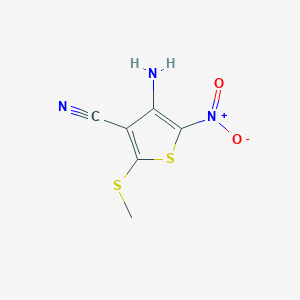phosphanium bromide CAS No. 71864-06-7](/img/structure/B14458486.png)
[2-(2-Methyl-1,3-dithian-2-yl)ethyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is a chemical compound that features a dithiane ring and a triphenylphosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide typically involves the reaction of 2-(2-methyl-1,3-dithian-2-yl)ethanol with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as iodine or other halogen sources may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and dithiothreitol.
Substitution Reactions: These reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile and may be catalyzed by phase transfer catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of carbonyl groups.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide involves its ability to interact with various molecular targets through its phosphonium and dithiane groups. The phosphonium group can facilitate the transfer of the compound across cell membranes, while the dithiane ring can undergo redox reactions, making it useful in redox biology and chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1,3-dithian-2-yl)ethanol
- Triphenylphosphine
- 2-Methyl-1,3-dithiane
Uniqueness
What sets 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide apart from similar compounds is its combination of a dithiane ring and a triphenylphosphonium group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
71864-06-7 |
|---|---|
Molecular Formula |
C25H28BrPS2 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-(2-methyl-1,3-dithian-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28PS2.BrH/c1-25(27-20-11-21-28-25)18-19-26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17H,11,18-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZMNCLKGZXWQNHM-UHFFFAOYSA-M |
Canonical SMILES |
CC1(SCCCS1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


